

Part 1: Technical Identity & Physicochemical Profile

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Compound of Interest

Compound Name: 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid

CAS No.: 269078-82-2

Cat. No.: B051204

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Fmoc-Pqa-OH is a rigid, bicyclic amino acid mimetic designed to introduce conformational constraints into peptide backbones. Unlike standard amino acids, its "amino" and "carboxyl" termini are separated by a heterocycle, altering the peptide's secondary structure.

- Common Name: Fmoc-Pqa-OH [\[1\]\[2\]\[3\]\[4\]\[5\]\[6\]](#)
- Chemical Name: 2-(6-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl)acetic acid
- CAS Number: 269078-82-2 [\[2\]\[3\]\[7\]\[8\]](#)
- Molecular Formula: [\[7\]\[9\]](#)
- Molecular Weight: 510.54 g/mol [\[3\]\[10\]](#)
- Structural Class: Quinazolinone-based peptidomimetic / Piperazinyl-linker.

Physicochemical Properties Table

Property	Specification	Critical Note
Appearance	White to off-white powder	Yellowing indicates potential oxidation or light degradation.
Solubility	Soluble in DMF, NMP, DMSO	Insoluble in water, ether, and hexanes. Requires sonication at >0.1 M.
Hygroscopicity	Moderate	The quinazolinone core is stable, but the Fmoc-carbamate is moisture-sensitive over time.
Light Sensitivity	High	The conjugated quinazolinone system acts as a chromophore; UV/Vis absorption can induce degradation.
Chirality	Achiral (typically)	The core scaffold is achiral unless substituted at the acetic acid alpha-carbon (rare).

Part 2: Stability & Degradation Mechanisms

Understanding the failure modes of Fmoc-Pqa-OH is essential for maintaining reagent integrity.

Dibenzofulvene Release (Base Sensitivity)

Like all Fmoc-derivatives, Fmoc-Pqa-OH is prone to premature deprotection if exposed to trace amines (e.g., ammonia vapors in a shared fridge) or basic impurities in solvents.

- Mechanism: Base-catalyzed E1cB elimination releases dibenzofulvene and the free amine (Pqa-OH).
- Indicator: A strong UV absorbance shift or the presence of a new low-Rf spot on TLC.

Piperazine Oxidation

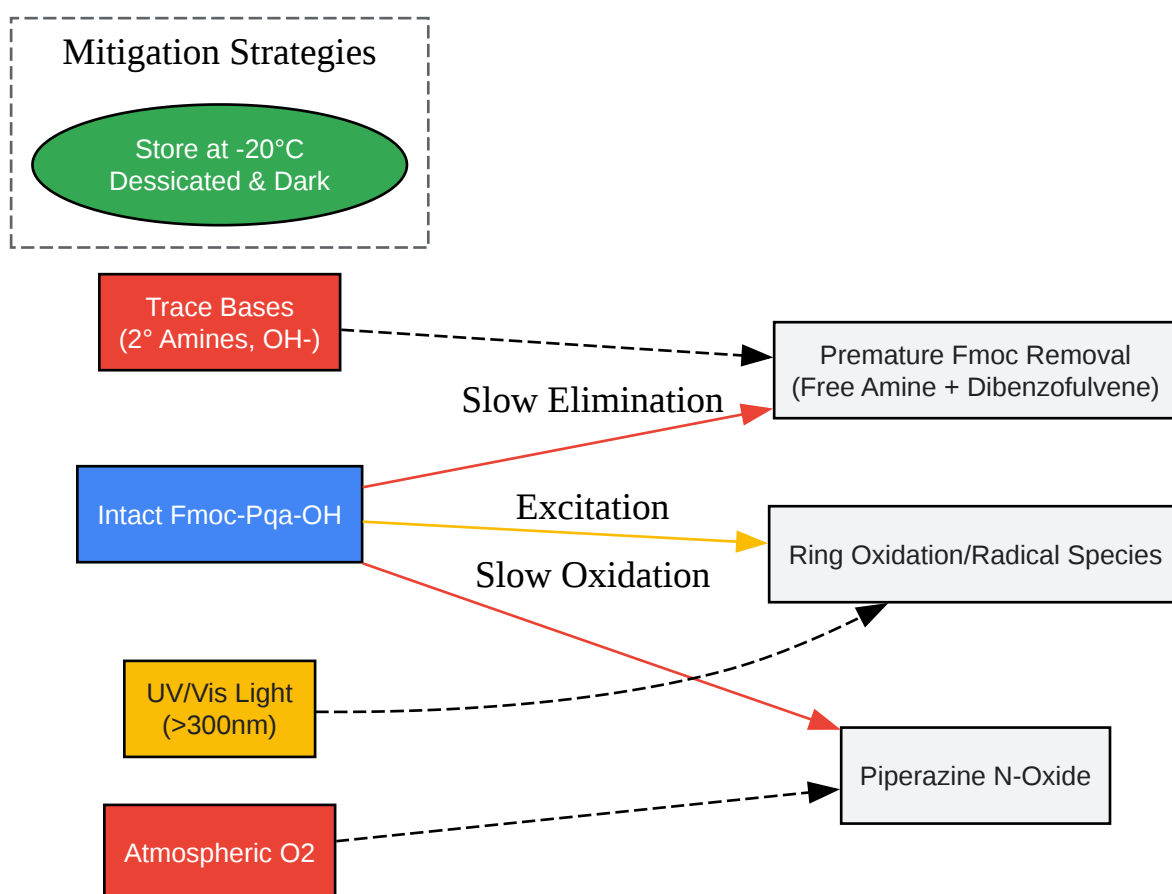
The piperazine ring, while protected on one nitrogen by Fmoc, contains a tertiary amine linkage to the quinazolinone.

- Risk: Long-term exposure to atmospheric oxygen can lead to N-oxide formation at the tertiary amine site, particularly in solution.
- Prevention: Store under inert gas (Argon/Nitrogen).

Photochemical Degradation

The quinazolinone core absorbs in the UV range. Extended exposure to ambient lab light (fluorescent) can lead to radical formation or ring-opening side reactions.

Stability Logic Diagram (Graphviz)



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Caption: Degradation pathways for Fmoc-Pqa-OH highlighting sensitivity to base, light, and oxidation.

Part 3: Storage Protocols

To ensure maximum shelf-life (1–2 years), strictly adhere to the following storage hierarchy.

Long-Term Storage (Stock Powder)

- Temperature: Store at -20°C (Standard Freezer).
- Container: Amber glass vials with Teflon-lined caps. Plastic (polypropylene) is acceptable but less ideal for long-term moisture barrier.
- Atmosphere: Purge headspace with Argon or Nitrogen before sealing.
- Desiccation: Store the vial inside a secondary container (jar/bag) containing active silica gel or molecular sieves.

Short-Term Storage (Active Use)

- Thawing: Allow the vial to equilibrate to room temperature (approx. 30 mins) before opening. Opening a cold vial introduces condensation, which accelerates Fmoc hydrolysis.
- Solution Stability:
 - In DMF/NMP: Stable for 24–48 hours at room temperature.
 - Recommendation: Prepare fresh solutions immediately prior to synthesizer loading. Do not store stock solutions.

Part 4: Handling & Experimental Workflow

Solubility & Activation Protocol

Fmoc-Pqa-OH is a sterically demanding residue. Standard coupling protocols may yield incomplete incorporation.

Step-by-Step Activation:

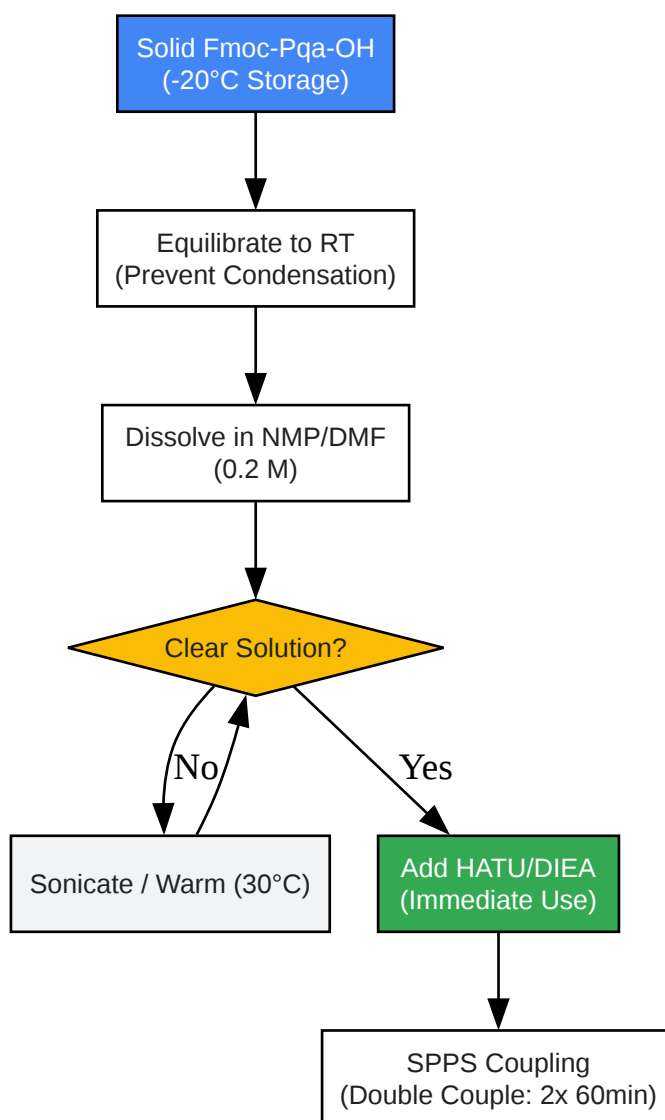
- Solvent: Dissolve Fmoc-Pqa-OH in NMP (N-methylpyrrolidone) or DMF to a concentration of 0.2 M.
 - Note: If turbidity persists, add 1% Triton X-100 or sonicate at 30°C for 5 minutes.
- Activation: Use HATU or HCTU (0.95 equivalents relative to amino acid) with DIEA (2.0 equivalents).
 - Avoid: Carbodiimide (DCC/DIC) activation alone is often too slow for this rigid secondary amine mimetic.
- Coupling Time: Extend coupling time to 2 hours or perform a double coupling (2 x 1 hour).

Troubleshooting "Difficult Sequences"

The Pqa residue often induces aggregation in the growing peptide chain due to its rigid planar structure.

- Symptom: Low coupling efficiency of the next amino acid.
- Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate coupling temperature to 50°C (microwave assisted) for the subsequent step.

Workflow Logic Diagram (Graphviz)



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Caption: Optimized handling workflow to ensure solubility and coupling efficiency.

References

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- Hoffmann-La Roche. Patent WO2012093068A1: Pharmaceutical composition of a complex of an anti-dig antibody and digoxigenin conjugated to a peptide. (Describes the use of Fmoc-Pqa-OH in PYY analogues).

- MedChemExpress.Fmoc-Amino Acid Stability Guidelines.
- Santa Cruz Biotechnology.Fmoc-6-piperazin-1-yl-4(3H)-quinazolinone-3-acetic acid Data Sheet. CAS 269078-82-2.[2][3][7][8][10]

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